molecular formula C13H10N2O B13892153 4-Methylpyrimido[2,1-a]isoquinolin-2-one

4-Methylpyrimido[2,1-a]isoquinolin-2-one

Cat. No.: B13892153
M. Wt: 210.23 g/mol
InChI Key: QBXLSZYMWSRJOQ-UHFFFAOYSA-N
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Description

4-Methylpyrimido[2,1-a]isoquinolin-2-one is a heterocyclic compound that belongs to the class of pyrimidoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to an isoquinoline ring, with a methyl group attached at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylpyrimido[2,1-a]isoquinolin-2-one typically involves the reaction of 1-methyl-3,4-dihydroisoquinolinium salts with acrylamide. This reaction forms 2-(2-carbamoylethyl)-1-methyl-3,4-dihydroisoquinolinium salts, which are then cyclized by the action of bases to form 11b-methyl-1,2,3,6,7,11b-hexahydro-4H-pyrimido[2,1-a]isoquinolin-2-one . Treatment of this compound with iodomethane yields 5,11b-dimethyl-2-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrimido[2,1-a]isoquinolinium iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-Methylpyrimido[2,1-a]isoquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

4-Methylpyrimido[2,1-a]isoquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

Mechanism of Action

The mechanism of action of 4-Methylpyrimido[2,1-a]isoquinolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

4-Methylpyrimido[2,1-a]isoquinolin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-methylpyrimido[2,1-a]isoquinolin-2-one

InChI

InChI=1S/C13H10N2O/c1-9-8-12(16)14-13-11-5-3-2-4-10(11)6-7-15(9)13/h2-8H,1H3

InChI Key

QBXLSZYMWSRJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N=C2N1C=CC3=CC=CC=C32

Origin of Product

United States

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